molecular formula C10H9NO2 B8817946 7-Methylquinoline-2,4(1H,3H)-dione CAS No. 1025796-07-9

7-Methylquinoline-2,4(1H,3H)-dione

Cat. No.: B8817946
CAS No.: 1025796-07-9
M. Wt: 175.18 g/mol
InChI Key: UURDSPGRDMBHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylquinoline-2,4(1H,3H)-dione ( 1025796-07-9) is a high-purity quinoline derivative supplied for advanced research and development purposes. With a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol, this compound is a valuable scaffold in medicinal chemistry and drug discovery . The structural motif of the 2,4(1H,3H)-quinolinedione core is recognized for its potential in pharmaceutical applications, particularly in the development of novel therapeutic agents. Research into related quinoline and quinolone structures has demonstrated their significance in various biological activities. For instance, certain substituted quinolone derivatives have been investigated for their potent antimalarial properties, highlighting the potential of this chemical class in infectious disease research . Furthermore, structurally similar compounds are explored in advanced drug delivery systems, such as deformable nanoscale vehicles (DNVs) designed for crossing biological barriers like the blood-brain barrier, suggesting potential utility in central nervous system (CNS) drug development . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. The product should be stored at 2-8°C .

Properties

CAS No.

1025796-07-9

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

7-methyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H9NO2/c1-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

UURDSPGRDMBHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC(=O)N2

Origin of Product

United States

Preparation Methods

Transition Metal Catalysis

Iron-based catalysts have shown promise in streamlining synthesis. A photo-induced protocol using Fe(OH)(OAc)₂ (10 mol%) under blue LED irradiation enables the coupling of N-(2-cyanophenyl)-N-methylmethacrylamide with fluoroalkylating agents in acetonitrile/water. This method achieves 87% yield in 12 hours at room temperature, leveraging radical intermediates for regioselective C–H functionalization.

Organocatalytic Approaches

4-Dimethylaminopyridine (DMAP) catalyzes the one-pot synthesis from 2-amino-N-methylbenzamide and diethyl carbonate. Under microwave irradiation (40°C, 30 minutes), this method delivers 92% yield with excellent atom economy, avoiding metal residues. The mechanism involves sequential carbamate formation and cyclodehydration.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, cyclocondensation of methyl anthranilate with dimethyl malonate under microwaves (200 W, 150°C) completes in 20 minutes, yielding 85% product. This technique enhances energy efficiency and minimizes side reactions compared to conventional heating.

Flow Chemistry

Continuous flow systems improve scalability. Using a microreactor, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with diazomethane in dichloromethane achieves 94% conversion in 5 minutes at 25°C. Flow setups enhance heat/mass transfer, enabling safer handling of exothermic intermediates.

Comparative Analysis of Methodologies

MethodConditionsCatalystTimeYieldReference
Niementowski Reaction120°C, ThermalNone12 h65%
PPA-Catalyzed Cyclization150°C, RefluxPPA3 h72%
Fe(OH)(OAc)₂ PhotoRT, Blue LEDFe(OH)(OAc)₂12 h87%
DMAP/Microwave40°C, MWDMAP0.5 h92%
Flow Chemistry25°C, MicroreactorNone0.08 h94%

Key trends include:

  • Catalytic methods (e.g., Fe, DMAP) outperform classical thermal approaches in yield and time.

  • Advanced techniques (microwave, flow) enhance reproducibility and scalability for industrial applications.

Mechanistic Insights

Cyclization Pathways

In the Niementowski reaction, the mechanism proceeds via Schiff base formation between anthranilic acid and ketone, followed by intramolecular nucleophilic attack to form the quinoline core. Acidic conditions (e.g., PPA) protonate carbonyl groups, accelerating cyclization.

Radical Mechanisms

Iron-catalyzed reactions involve single-electron transfer (SET) . The Fe³⁺/Fe²⁺ cycle generates fluoroalkyl radicals, which add to the acrylamide substrate before cyclization. ESR studies confirm radical intermediates during irradiation.

Challenges and Optimization Strategies

  • Byproduct Formation : Classical methods often yield decarboxylated byproducts. Using bulky esters (e.g., tert-butyl) minimizes this issue.

  • Solvent Selection : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates, whereas water-containing systems enhance green chemistry metrics.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles) enable reuse for 5 cycles with <5% yield loss .

Q & A

Q. What are the optimal synthetic routes for 7-Methylquinoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis of quinoline-dione derivatives typically involves cyclization or functionalization of precursor molecules. For example:

  • Cyclocondensation : Use malonate esters or diketones with substituted anilines under acidic or basic conditions. Solvents like methanol or DMSO are common, with potassium carbonate as a base to facilitate ether linkages in related quinoline derivatives .
  • Catalytic systems : Magnesium and ammonium chloride have been employed in analogous quinoline syntheses to enhance regioselectivity and reduce side reactions .
  • Temperature control : Reactions often require reflux (50–100°C) to achieve high yields. For example, diethyl (ethoxymethylene)malonate reacts with substituted anilines at 50°C to form quinoline cores .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for confirming the quinoline scaffold and substituent positions. Methoxy groups at C6/C7 in similar compounds show distinct singlet peaks at ~3.8–4.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular formulas, while fragmentation patterns help identify functional groups (e.g., loss of CO from dione moieties).
  • Elemental analysis : Validate purity and stoichiometry, especially for intermediates .

Q. How does the methyl group at position 7 influence the compound’s physicochemical properties?

The methyl group enhances lipophilicity, which can be quantified via logP calculations. This modification may improve membrane permeability in biological assays. Comparative studies with unmethylated analogs (e.g., quinoline-2,4-dione) using HPLC or UV-Vis spectroscopy can reveal shifts in solubility and stability .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the quinoline-dione core be addressed?

  • Directed metalation : Use directing groups (e.g., methoxy or halogens) to guide electrophilic substitution. For example, chlorination at C3/C4 in pyranoquinolinediones is achieved using POCl3_3 .
  • Protecting group strategies : Protect the dione moiety with silyl groups (e.g., TMSCl) during nucleophilic substitutions to prevent unwanted side reactions .
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, aiding in rational design .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

  • Enzyme inhibition : Quinoline-diones often target oxidoreductases or kinases. Molecular docking studies with proteins (e.g., cytochrome P450) can identify binding modes. For example, methoxy groups in similar compounds form hydrogen bonds with catalytic residues .
  • Structure-activity relationship (SAR) : Systematic substitution at C2, C3, or C8 with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) can modulate activity. Biological testing against microbial panels or cancer cell lines is recommended .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Multi-technique validation : Cross-validate NMR data with X-ray crystallography (if crystals are obtainable). For example, single-crystal X-ray structures resolve ambiguities in tautomeric forms or hydrogen-bonding networks .
  • Dynamic effects : Variable-temperature NMR or NOESY can detect conformational flexibility causing spectral discrepancies .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity. Industrial-scale syntheses of related compounds employ DMSO or methanol with recrystallization steps .

Methodological Guidance

Q. Designing experiments to assess stability under physiological conditions

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Quinoline-diones are prone to hydrolysis in acidic/basic media .
  • Light and temperature stability : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis monitoring.

Q. Resolving synthetic byproducts or isomers

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).
  • Mechanistic analysis : Identify byproducts (e.g., dimerization or oxidation products) via LC-MS and adjust reaction conditions (e.g., inert atmosphere) to suppress side pathways .

Q. Validating biological activity in complex matrices

  • Plasma protein binding assays : Use equilibrium dialysis to measure free vs. bound fractions.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

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